molecular formula C15H11BrN2O B2998657 3-benzyl-6-bromoquinazolin-4(3H)-one CAS No. 100954-32-3

3-benzyl-6-bromoquinazolin-4(3H)-one

Cat. No. B2998657
CAS RN: 100954-32-3
M. Wt: 315.17
InChI Key: IVYWUGGSLNVZCV-UHFFFAOYSA-N
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Description

3-benzyl-6-bromoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It is a heterocyclic organic compound that contains a quinazoline ring system. This compound has been the subject of extensive research due to its potential applications in various fields such as medicine, pharmaceuticals, and materials science.

Scientific Research Applications

Antimicrobial and Antifungal Activity

3-Benzyl-6-bromoquinazolin-4(3H)-one and its derivatives have demonstrated significant antimicrobial and antifungal properties. Patel et al. (2006) synthesized various derivatives and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Patel, Mistry & Desai, 2006). Similarly, Ouyang et al. (2006) developed 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, which exhibited good antifungal activity (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu & Chen, 2006).

Antiviral and Anticancer Applications

Several studies have explored the antiviral potential of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives. Selvam et al. (2010) synthesized compounds that showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque & De Clercq, 2010). In the field of cancer research, Al-Suwaidan et al. (2016) developed novel 3-benzyl-substituted-4(3H)-quinazolinones with remarkable broad-spectrum antitumor activity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed & El-Azab, 2016).

Synthesis and Characterization

The synthesis of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives has been a focus in medicinal chemistry. Nowak et al. (2014) detailed the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, contributing to the development of new compounds with potential therapeutic uses (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, Kontek, 2014).

Vasodilative and Hypotensive Effects

Research by Kumar et al. (2003) and Zuo et al. (2014) highlighted the potential of certain quinazolinone derivatives in acting as hypotensive agents and vasodilative agents, respectively. These studies contribute to understanding the cardiovascular applications of these compounds (Kumar, Tyagi & Srivastava, 2003), (Zuo, Li, Yu, Zheng, Cao & Zhang, 2014).

properties

IUPAC Name

3-benzyl-6-bromoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYWUGGSLNVZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-bromoquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

Benzyl bromide (0.264 mL, 2.22 mmol) was added to a solution of 6-bromoquinazolin-4(3H)-one (0.5 g, 2.22 mmol) and NaH (0.08 g, 3.33 mmol) in DMF (5 mL) at 0° C. The reaction mixture was heated to 80° C. for 4 h. The reaction mixture was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over sodium sulphate, filtered and concentrated in vacuo to afford title compound (0.4 g, 48.1%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ 8.46 (d, J=1.6 Hz, 1H), 8.09 (s, 1H), 7.83 (dd, J1=2.0 Hz, J2=8.8 Hz, 1H), 7.57 (d, J=8.4 Hz, 1H), 7.4-7.2 (m, 5H), 5.2 (s, 2H); ESI-MS m/z=315 (M+H)+; LCMS purity: 84.2%
Quantity
0.264 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
48.1%

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